Pharmacological profile of (-)-3-Methoxy Butorphanol
Pharmacological profile of (-)-3-Methoxy Butorphanol
An In-Depth Technical Guide to the Pharmacological Profile of (-)-3-Methoxy Butorphanol
Abstract
(-)-3-Methoxy Butorphanol is a morphinan derivative and an analogue of butorphanol, a well-established synthetic opioid agonist-antagonist. This technical guide provides a comprehensive analysis of its pharmacological profile, designed for researchers and drug development professionals. By integrating established principles of morphinan structure-activity relationships (SAR) with the extensive data available for its parent compound, butorphanol, we project the mechanistic actions, receptor interactions, and potential therapeutic implications of (-)-3-Methoxy Butorphanol. This document details its chemical structure, inferred mechanism of action at opioid receptors, and anticipated pharmacokinetic and pharmacodynamic properties, providing a foundational resource for further investigation.
Introduction: The Morphinan Scaffold and Opioid Receptor Modulation
The morphinan class of molecules has been a cornerstone of analgesic drug development for decades. Butorphanol, a synthetic morphinan, is a clinically significant analgesic characterized by its mixed agonist-antagonist activity at opioid receptors.[1][2] It exhibits partial agonism at the µ-opioid receptor (MOR) and agonism at the κ-opioid receptor (KOR).[3][4] This unique profile provides potent analgesia while potentially mitigating some of the adverse effects and abuse potential associated with full MOR agonists like morphine.[1]
(-)-3-Methoxy Butorphanol (CAS: 63730-48-3) is a direct analogue where the critical 3-hydroxyl group of butorphanol is replaced by a methoxy ether.[5][6] The substituent at the C3 position of the morphinan ring is a well-established determinant of a ligand's pharmacological properties, significantly impacting receptor binding and activation.[5] While the phenolic hydroxyl group is traditionally considered vital for potent opioid activity, structure-activity relationship studies have shown that 3-position ethers can retain high affinity for opioid receptors, suggesting the presence of a lipophilic binding pocket.[5] This guide will explore the anticipated consequences of this specific structural modification.
Chemical Profile
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IUPAC Name: (4bR,8aS,9S)-11-(cyclobutylmethyl)-3-methoxy-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthren-8a-ol
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CAS Number: 63730-48-3[7]
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Molecular Formula: C₂₂H₃₁NO₂[6]
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Molecular Weight: 341.5 g/mol [6]
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Structure: A morphinan derivative, closely related to levorphanol and butorphanol.[3]
The synthesis of such morphinans requires precise control of stereochemistry to produce the desired enantiomer.[5] The process typically involves the stereospecific epoxidation of an N-acyl-3-methoxy-Δ8,14-morphinan as a key step in forming the 14-hydroxy group characteristic of butorphanol.[5][8]
Mechanism of Action: Opioid Receptor Interactions
The pharmacological effects of opioids are mediated through their interaction with G protein-coupled receptors (GPCRs), primarily the µ (mu), δ (delta), and κ (kappa) receptors. Butorphanol is a potent ligand at both MOR and KOR.[9][10]
Receptor Binding Affinity
Butorphanol demonstrates high affinity for both MOR and KOR.[10][11] In vitro binding assays show its affinity for KOR (Kd of 0.1 ± 0.02 nM) is approximately twenty-fold higher than for MOR (Kd of 2.4 ± 1.2 nM).[10]
The substitution of the 3-hydroxyl group with a 3-methoxy group is expected to influence this binding profile. SAR studies on related morphinan series have shown that a meta-methoxy substitution can restore subnanomolar binding affinity for MOR and improve selectivity against the delta-opioid receptor (DOR).[12] Therefore, it is hypothesized that (-)-3-Methoxy Butorphanol will retain high affinity for both MOR and KOR, potentially with altered selectivity compared to the parent compound.
Table 1: Opioid Receptor Binding Affinities of Butorphanol and Related Compounds
| Compound | Receptor Type | Binding Affinity (Kᵢ or Kₑ) | Source |
|---|---|---|---|
| Butorphanol | µ-Opioid (MOR) | 2.4 ± 1.2 nM (K_d) | [10] |
| κ-Opioid (KOR) | 2.5 nM (Kᵢ); 0.1 ± 0.02 nM (K_d) | [3][10] | |
| δ-Opioid (DOR) | Moderate Affinity | [9] | |
| Hydroxybutorphanol | µ-Opioid (MOR) | Lower affinity than Butorphanol | [9] |
| Norbutorphanol | µ-Opioid (MOR) | Higher affinity than Pentazocine | [9] |
| κ-Opioid (KOR) | Lowest affinity among metabolites | [9] |
| (-)-3-Methoxy Butorphanol | µ/κ-Opioid | Hypothesized to have high affinity, potentially altered MOR/KOR selectivity |[5][12] |
Functional Activity & Signal Transduction
Butorphanol acts as a partial agonist at MOR and a partial or full agonist at KOR.[3][4][10] Stimulation of these receptors leads to the inhibition of adenylyl cyclase, closure of voltage-gated calcium channels, and opening of inwardly rectifying potassium channels.[3] This cascade results in cellular hyperpolarization and a reduction in neuronal excitability, which underlies its analgesic effects.
Caption: KOR G-protein coupled signaling pathway.
The functional activity of (-)-3-Methoxy Butorphanol is predicted to be similar to butorphanol, acting as a partial MOR agonist and a KOR agonist. The degree of agonism (efficacy) may be altered by the 3-methoxy substitution, a hypothesis that requires validation through functional assays.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound for a specific receptor.
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Preparation: Crude synaptosomal membrane preparations from rat brain tissue are used as the source of opioid receptors.[9]
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Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-U69,593 for KOR, [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound ((-)-3-Methoxy Butorphanol).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
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Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
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Analysis: Data are analyzed using non-linear regression to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding). The Kᵢ is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-proteins following receptor agonism, providing a measure of efficacy.
-
Preparation: Cell membranes expressing the opioid receptor of interest (e.g., KOR-expressing CHO cells) are prepared.
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Incubation: Membranes are incubated with varying concentrations of the test agonist ((-)-3-Methoxy Butorphanol), GDP, and the non-hydrolyzable GTP analogue, [³⁵S]GTPγS.
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Separation & Quantification: Similar to the binding assay, bound [³⁵S]GTPγS is separated by filtration and quantified by scintillation counting.
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Analysis: The concentration-response curve is plotted to determine the EC₅₀ (concentration producing 50% of the maximal effect) and Eₘₐₓ (maximal effect relative to a standard full agonist). Butorphanol itself displays low efficacy in this assay at KOR, consistent with its partial agonist profile.[10]
Caption: Standard preclinical workflow for opioid drug discovery.
Projected Pharmacokinetic (ADME) Profile
The pharmacokinetics of (-)-3-Methoxy Butorphanol are expected to be influenced by the methoxy group, primarily in its metabolism. The profile of the parent compound, butorphanol, provides a strong baseline for prediction.
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Absorption: Butorphanol is rapidly absorbed after intramuscular or intranasal administration, with peak plasma concentrations occurring within 30-60 minutes.[4][13] Oral bioavailability is low due to extensive first-pass metabolism.[14] (-)-3-Methoxy Butorphanol will likely follow a similar pattern.
-
Distribution: Butorphanol has a moderate volume of distribution.[15]
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Metabolism: Butorphanol is extensively metabolized in the liver, primarily through hydroxylation to form hydroxybutorphanol and N-dealkylation to form norbutorphanol.[13][16] The 3-methoxy group in (-)-3-Methoxy Butorphanol will block hydroxylation at this position. Instead, it will likely undergo O-demethylation to form the parent butorphanol, which would then be subject to the known metabolic pathways. This O-demethylation step could alter the metabolic rate and overall duration of action.
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Excretion: Butorphanol and its metabolites are excreted primarily via the kidneys.[3]
Table 2: Pharmacokinetic Parameters of Butorphanol (Human Data)
| Parameter | Value | Route | Source |
|---|---|---|---|
| Bioavailability | 60-70% | Intranasal | [3] |
| 5-17% | Oral | [14] | |
| Tₘₐₓ | 30-60 min | IM | [4][13] |
| 15-30 min | Intranasal | [14] | |
| Elimination Half-life (t₁/₂) | 4-7 hours | Multiple | [3] |
| Metabolism | Hepatic (Hydroxylation, Glucuronidation) | N/A | [13][16] |
| Primary Metabolites | Hydroxybutorphanol, Norbutorphanol | N/A |[16] |
Projected Pharmacodynamic Profile
Analgesic Effects
As a potent KOR agonist, (-)-3-Methoxy Butorphanol is expected to be a strong analgesic. In rodent models, butorphanol is 4 to 30 times more potent than morphine as an analgesic.[1][2] Its analgesic action is mediated by both its MOR and KOR activity.[17][18] The partial agonist activity at MOR contributes to a "ceiling effect" for respiratory depression, where increasing doses do not proportionally increase this specific adverse effect, a feature that may be retained by the 3-methoxy analogue.[1]
Central Nervous System (CNS) Effects
The KOR agonism of butorphanol can lead to dysphoria and psychotomimetic effects at higher doses, which limits its abuse potential compared to full MOR agonists.[3][4] Sedation is another common CNS effect.[19] It is highly probable that (-)-3-Methoxy Butorphanol will share this profile of CNS effects due to its presumed KOR activity.
Trustworthiness and Self-Validation
The projections in this guide are built upon a self-validating system of established pharmacological principles. The core assertion—that the profile of (-)-3-Methoxy Butorphanol can be inferred from butorphanol and morphinan SAR—is grounded in decades of opioid research. Every protocol described is a standard, validated method in the field of pharmacology. The logical progression from chemical structure to receptor binding, functional activity, and finally to in vivo effects represents the standard cascade of investigation in drug development, ensuring that each step logically informs the next.
Conclusion and Future Directions
(-)-3-Methoxy Butorphanol is a promising but under-investigated analogue of butorphanol. Based on extensive structure-activity relationship data for the morphinan class, it is projected to be a potent opioid ligand with a mixed MOR/KOR profile, strong analgesic properties, and a pharmacokinetic profile influenced by O-demethylation.
Future research must focus on empirical validation of these hypotheses. Key next steps include:
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Chemical Synthesis and Verification: Stereospecific synthesis and full analytical characterization of the compound.
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In Vitro Pharmacology: Comprehensive receptor binding and functional assays across all opioid receptor subtypes to confirm affinity, selectivity, and efficacy.
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In Vivo Studies: Evaluation in established animal models of pain to determine analgesic potency and duration, alongside careful assessment of its side-effect profile, particularly respiratory depression and CNS effects.
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Metabolic Profiling: In vitro and in vivo studies to characterize its metabolic fate, confirming the role of O-demethylation and identifying other potential metabolites.
This guide provides the theoretical framework and experimental roadmap necessary to advance the scientific understanding of (-)-3-Methoxy Butorphanol and evaluate its potential as a next-generation analgesic.
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